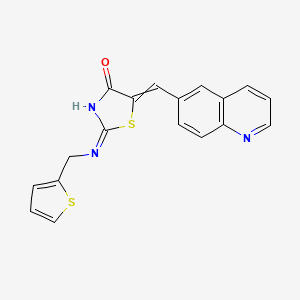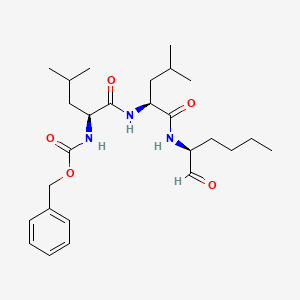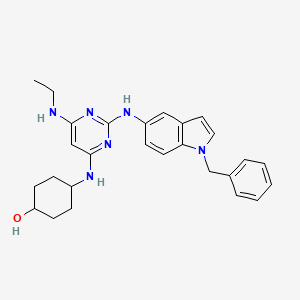
5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO3306 is a selective, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1). This compound is known for its ability to arrest the cell cycle at the G2/M phase border, making it a valuable tool in cell cycle research and cancer therapy . RO3306 has shown potent anti-tumor activity in various pre-clinical models, particularly in ovarian cancer .
Preparation Methods
RO3306 is synthesized through a series of chemical reactions involving the formation of a thiazol-4-one core structure. The synthetic route typically involves the reaction of 2-aminothiazole with a quinoline derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods for RO3306 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
RO3306 primarily undergoes reactions typical of thiazole and quinoline derivatives. These reactions include:
Oxidation: RO3306 can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially forming dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RO3306 has a wide range of scientific research applications, including:
Cell Cycle Research: RO3306 is extensively used to study the cell cycle, particularly the G2/M phase transition.
Cancer Research: The compound has shown potent anti-tumor activity in various cancer models, including ovarian cancer.
Molecular Biology: RO3306 is used to investigate the role of CDK1 in various cellular processes, including DNA damage response and repair.
Drug Development: The compound serves as a lead compound for the development of new CDK1 inhibitors with improved efficacy and selectivity.
Mechanism of Action
RO3306 exerts its effects by binding to the ATP pocket of CDK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of CDK1 substrates, leading to cell cycle arrest at the G2/M phase . The compound also affects downstream targets of p53, a key tumor suppressor protein, further promoting apoptosis in cancer cells . Additionally, RO3306 modulates the expression of cell cycle inhibitory and apoptotic genes, contributing to its anti-tumor effects .
Comparison with Similar Compounds
RO3306 is unique in its high selectivity for CDK1 compared to other cyclin-dependent kinases. Similar compounds include:
Purvalanol A: Another CDK inhibitor with broader specificity, affecting multiple CDKs.
Roscovitine: A CDK inhibitor that targets CDK1, CDK2, and CDK5, but with less selectivity compared to RO3306.
Flavopiridol: A pan-CDK inhibitor that affects a wide range of CDKs, including CDK1, CDK2, CDK4, and CDK9.
RO3306’s high selectivity for CDK1 makes it particularly useful for studies focused on the specific role of CDK1 in cell cycle regulation and cancer therapy .
properties
CAS RN |
872573-93-8 |
|---|---|
Molecular Formula |
C18H13N3OS2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22) |
InChI Key |
XOLMRFUGOINFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)
![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)

![2,4-difluoro-N-[2-methoxy-4-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide](/img/structure/B10769065.png)
![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)
![N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide](/img/structure/B10769073.png)


![[4-Amino-2-[2-methoxy-4-(4-methyl-1-piperazinyl)anilino]-5-thiazolyl]-(2,6-dichlorophenyl)methanone](/img/structure/B10769081.png)
![N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide](/img/structure/B10769083.png)
![N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide](/img/structure/B10769086.png)
![N-[2-methyl-5-[oxo-[3-(1-oxoprop-2-enylamino)-5-(trifluoromethyl)anilino]methyl]phenyl]-5-isoxazolecarboxamide](/img/structure/B10769101.png)
![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B10769133.png)
![4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769141.png)